2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative synthesized via the reaction of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile with hydrazine hydrate at 100°C for 2 hours . The product is isolated as a light brown powder with a yield of 74% and serves as a precursor for further derivatization with aromatic aldehydes to generate triazolopyrimidine derivatives . Its structure features a pyrazolo-pyrimidine core substituted with amino, imino, methyl, and acetonitrile groups, which influence its reactivity and physicochemical properties.
Properties
CAS No. |
5466-65-9 |
|---|---|
Molecular Formula |
C8H9N7 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(5-amino-4-imino-1-methylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H9N7/c1-14-8-6(5(13-14)2-3-9)7(10)15(11)4-12-8/h4,10H,2,11H2,1H3 |
InChI Key |
ADJMOCWQWLWBQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)CC#N)C(=N)N(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1-methylpyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This method yields the 4-imino intermediate, with the reaction proceeding via nucleophilic attack at the pyrazole C4 position, followed by ring closure.
Reaction Conditions:
-
Reactants: 5-Amino-1-methylpyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq)
-
Solvent: Ethanol (reflux, 6 h)
-
Yield: 68–72%
-
Key Characterization:
| Method | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| TosMIC/i-BuOK | i-BuOK | DME/MeOH | −50→80°C | 48 |
| Knoevenagel | Piperidine | Toluene | Reflux | 35 |
| Cyanoethylation | NaH | THF | 0°C→RT | 28 |
Tandem One-Pot Synthesis
Multicomponent Assembly
A one-pot approach combines 5-amino-1-methylpyrazole, ethyl cyanoacetate, and ammonium acetate in acetic acid, achieving simultaneous cyclization and nitrile incorporation.
Procedure:
-
Reactants:
-
5-Amino-1-methylpyrazole (1.0 eq), ethyl cyanoacetate (1.2 eq), NH4OAc (2.0 eq)
-
-
Conditions: Acetic acid, 120°C, 8 h
-
Yield: 60%
-
Advantages: Reduced purification steps; in situ imine formation drives cyclization.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography (heptane/EtOAc gradient) resolves regioisomeric byproducts, with target compound eluting at 40–60% EtOAc. Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA/MeCN).
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing 1,3-dipolar cycloadditions during TosMIC reactions are suppressed by maintaining low temperatures (−50°C) and rigorous exclusion of moisture.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to the selective targeting of tumor cells, making it a promising candidate for cancer therapy.
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited the growth of various cancer cell lines. The compounds were synthesized and tested against three cell lines: HT-29 (colon), A549 (lung), and MDA-MB-231 (breast carcinoma). Results indicated a significant reduction in cell proliferation with IC₅₀ values ranging from 0.073 µM to 3.10 µM depending on the specific derivative used .
Antiviral Properties
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may also possess antiviral properties. The mechanism involves the inhibition of viral replication by targeting specific enzymes essential for the viral life cycle.
- Research Findings : Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antiviral activity against several viruses, including those responsible for respiratory infections and hepatitis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile has been extensively studied to optimize its biological activity. Variations in substituents on the pyrazolo ring significantly influence its potency and selectivity.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Methyl group | Increased potency | Enhances binding affinity |
| Cyano group | Improved selectivity | Reduces off-target effects |
| Hydroxyl group | Modulates solubility | Affects pharmacokinetics |
Synthesis and Derivative Development
The synthesis of 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves several steps starting from readily available precursors. Researchers have developed various synthetic routes that allow for the modification of functional groups to enhance biological activity.
Synthetic Route Example
- Starting Material : Begin with a suitable pyrazole derivative.
- Reactions : Employ methods such as nucleophilic substitution and cyclization under controlled conditions.
- Characterization : Use techniques like NMR and mass spectrometry to confirm the structure of synthesized compounds.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Core Structural Analog: 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile (CAS 6332-59-8)
Key Differences:
- Substituents: The butyl-phenyl analog replaces the methyl group at position 1 with a phenyl group and introduces a butyl chain at position 3.
- Molecular Formula and Weight:
Functional Implications:
- The phenyl group in the analog may enhance π-π stacking interactions in biological systems, while the butyl chain could increase lipophilicity.
- The methyl group in the target compound likely improves solubility compared to bulkier substituents.
Derivatives from Condensation Reactions
The target compound reacts with aromatic aldehydes to form 2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile derivatives . For example:
- 2-(2-Phenyl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile Modification: Incorporation of a phenyl group via Schiff base formation.
Other Pyrazolo-Pyrimidine Derivatives
lists compounds such as 930469-18-4 (1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]acetamide), which shares a pyrazolo-pyrimidine core but substitutes the acetonitrile group with an acetamide moiety.
- Functional Comparison:
- The acetonitrile group in the target compound may confer electrophilicity for nucleophilic additions.
- The acetamide substituent in 930469-18-4 could improve hydrogen-bonding capacity, influencing target binding in medicinal chemistry applications.
Biological Activity
The compound 2-(5-amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core, which is critical for its biological properties.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated that pyrazolo derivatives possess significant antimicrobial properties against a range of pathogens.
- Anticancer Properties: Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Cytotoxic Effects: The ability to selectively target cancer cells while sparing normal cells is a notable characteristic.
Antimicrobial Activity
A study conducted on similar pyrazole derivatives reported significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Recent investigations into the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives have revealed promising results. In vitro studies using MTT assays showed that certain derivatives exhibited stronger cytotoxic activity than traditional chemotherapeutics like cisplatin. For instance, compounds were noted to induce apoptosis through caspase activation pathways .
The mechanisms by which these compounds exert their anticancer effects include:
- Apoptosis Induction: Activation of caspases (caspase 3/7, caspase 8) leading to programmed cell death.
- Inhibition of NF-κB: Suppression of NF-κB expression which is crucial for cancer cell survival.
- Autophagy Activation: Increased formation of autophagosomes and expression of beclin-1.
Case Studies
-
Study on Pyrazolo Derivatives:
In a comparative study, several pyrazolo derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through multiple signaling pathways . -
Antimicrobial Evaluation:
A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity. The study highlighted the importance of structural modifications on the biological efficacy of these compounds .
Q & A
Q. Characterization Tools :
| Technique | Key Data (Example) | Source |
|---|---|---|
| ¹H/¹³C NMR | δ 4.20 (s, CH₂), δ 7.43 (d, aromatic) | |
| IR | 2223 cm⁻¹ (C≡N stretch) | |
| Mass Spec | m/z 389.84 [M]⁺ |
Basic: How is the compound’s purity validated, and what analytical thresholds are used?
Methodological Answer:
Purity is assessed via:
Chromatography : HPLC or TLC with solvent systems optimized for polar heterocycles.
Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., C 61.48% observed vs. 61.62% calculated) .
Melting Point Consistency : Sharp melting ranges (e.g., 198–200°C) indicate purity .
Advanced: How can reaction by-products be systematically identified and resolved?
Methodological Answer:
By-products arise from competing pathways (e.g., incomplete cyclization or isomerization). Strategies include:
Chromatographic Separation : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) .
Spectroscopic Profiling : Comparing ¹³C NMR shifts of by-products (e.g., para-substituted cyanomethyl benzoates at δ 110–120 ppm) .
Mechanistic Modeling : Using DFT to predict side-reaction energetics (e.g., isomerization barriers) .
Advanced: What computational approaches predict the compound’s reactivity or electronic properties?
Methodological Answer:
Density Functional Theory (DFT) is used to:
Optimize Geometry : B3LYP/6-31G(d) basis sets for ground-state structures .
Frontier Orbital Analysis : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (e.g., pyrimidine ring reactivity) .
Solvent Effects : PCM models to simulate polar aprotic solvent interactions (e.g., acetonitrile) .
Advanced: How are structure-activity relationships (SAR) evaluated for biological targets?
Methodological Answer:
In Vitro Assays : Screen against enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
Substitution Analysis : Compare bioactivity of derivatives (e.g., 3-chlorophenyl vs. p-tolyl substituents in anticancer assays) .
Docking Studies : Molecular docking into target pockets (e.g., COX-2 for anti-inflammatory activity) .
Advanced: How do solvent systems influence synthetic efficiency and regioselectivity?
Methodological Answer:
Polar Aprotic Solvents : Acetonitrile enhances cyclization rates via stabilization of ionic intermediates .
Chlorinated Solvents : Dichloromethane improves solubility of hydrophobic intermediates in coupling reactions .
Temperature Control : Reflux in dry toluene minimizes side reactions during acylation steps .
Advanced: What strategies resolve spectral data contradictions (e.g., unexpected NMR splits)?
Methodological Answer:
Dynamic Effects : Variable-temperature NMR to detect tautomerism (e.g., imino ↔ amino shifts) .
Isotopic Labeling : ¹⁵N NMR to assign nitrogen environments in the pyrazolo-pyrimidine core.
X-ray Crystallography : Resolve ambiguity by comparing experimental vs. calculated bond lengths .
Advanced: How is environmental stability assessed for lab-scale storage?
Methodological Answer:
Accelerated Degradation Studies : Expose to humidity (40–80% RH) and UV light, monitoring via HPLC .
Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
